molecular formula C10H14O2 B7821186 3-(tert-Butyl)benzene-1,2-diol CAS No. 27213-78-1

3-(tert-Butyl)benzene-1,2-diol

Cat. No. B7821186
CAS RN: 27213-78-1
M. Wt: 166.22 g/mol
InChI Key: JIGUICYYOYEXFS-UHFFFAOYSA-N
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Description

3-(tert-Butyl)benzene-1,2-diol is an organic compound with the molecular formula C10H14O2 . It has a molecular weight of 166.21700 . This compound is a monophenolase inhibitor that has been shown to be effective for inhibiting tyrosinase activity in bacteria .


Synthesis Analysis

The synthesis of this compound can be achieved by the reaction of benzene with tert-butyl chloride in the presence of anhydrous aluminium chloride . The reaction is typically carried out under controlled conditions to ensure the formation of the desired product .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a tert-butyl group and two hydroxyl groups . The exact mass of the molecule is 166.09900 . The compound has a LogP value of 2.39530, indicating its lipophilicity .


Chemical Reactions Analysis

The chemical reactions involving this compound are typically centered around its benzylic position . The compound can undergo free radical bromination, nucleophilic substitution, and oxidation . The specific reaction pathway (SN1 or SN2) depends on the nature of the benzylic halide .

Scientific Research Applications

Catalysis and Asymmetric Hydrogenation

3-(tert-Butyl)benzene-1,2-diol is used in the field of catalysis, particularly in asymmetric hydrogenation. Imamoto et al. (2012) synthesized ligands from enantiopure tert-butylmethylphosphine-boranes, demonstrating their application in rhodium-catalyzed asymmetric hydrogenation. This process is significant for the efficient preparation of chiral pharmaceutical ingredients (Imamoto et al., 2012).

Alkoxycarbonylation of Alkenes

Dong et al. (2017) described the use of a palladium catalyst derived from tert-butylmethylphosphino groups for alkoxycarbonylation of alkenes, a critical process in organic synthesis and industrial applications. This method shows high efficiency and broad applicability, including in the functionalization of natural products and pharmaceuticals (Dong et al., 2017).

Alkylation Processes

Vol’eva et al. (2011) investigated the alkylation of pyrocatechol with tert-butyl alcohol in benzene, producing 3,5-di-tert-butylbenzene-1,2-diol. This study provided insights into the mechanism of alkylation processes and the formation of more stable di-tert-butyl derivatives (Vol’eva et al., 2011).

Synthesis of Metal Complexes

Golcu et al. (2005) reported the synthesis of Schiff base ligands and their metal complexes, including those derived from this compound. These complexes have potential applications in antimicrobial activity and chemical synthesis (Golcu et al., 2005).

Generation of Radicals

Das et al. (1981) explored the generation of tert-butoxy radicals, which can react with phenols like this compound. This research contributes to our understanding of radical reactions in organic chemistry (Das et al., 1981).

Mechanism of Action

3-(tert-Butyl)benzene-1,2-diol acts as a monophenolase inhibitor, effectively inhibiting tyrosinase activity in bacteria . It also inhibits

properties

IUPAC Name

3-tert-butylbenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-10(2,3)7-5-4-6-8(11)9(7)12/h4-6,11-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIGUICYYOYEXFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4026-05-5, 27213-78-1
Record name 3-(1,1-Dimethylethyl)-1,2-benzenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4026-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-tert-Butylcatechol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butylcatechol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-tert-butylpyrocatechol
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Synthesis routes and methods

Procedure details

The product of the hydrocyanation of butadiene using a nickel catalyst and a boron promoter contains 2-methylglutaronitrile, adiponitrile, phenyl t-butylcatecholboronate, and other organo boron compounds such as triphenyl boron, phenyl boronic acid, its anhydride and its phenol and cresol esters. (The t-butylcatecholboronate is formed by the reaction of t-butylcatechol with a boron compound. The t-butylcatechol is an additive used to inhibit the polymerization of butadiene.) This mixture is combined with the alcohol (e.g. ethylene glycol) in at least stoichiometric quantity relative to boron, and the mixture is distilled using a column with sufficient stages to separate out purified adiponitrile as the bottoms, and a mixture of 2-methylglutaronitrile, any excess alcohol (e.g. ethylene glycol), phenol, cresols, and the newly formed boron-complex, (e.g. phenyl ethyleneglycolboronate) as the overheads. (The adiponitrile bottoms may contain some t-butylcatechol at this point, depending on the efficiency of the column.) The overhead mixture is then further distilled in a second column to remove low boilers consisting of any excess ethylene glycol, phenol, cresols, and phenyl ethyleneglycolboronate. 2-methylglutaronitrile is removed as the bottoms, which are then sent to a third column where pure 2-methylglutaronitrile is taken overhead. The bottoms from this last column consist of t-butylcatechol and a small amount of adiponitrile.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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